molecular formula C5H13N B15306190 [(2R)-butan-2-yl](methyl)amine CAS No. 40916-74-3

[(2R)-butan-2-yl](methyl)amine

Cat. No.: B15306190
CAS No.: 40916-74-3
M. Wt: 87.16 g/mol
InChI Key: PYFSCIWXNSXGNS-RXMQYKEDSA-N
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Description

(2R)-butan-2-ylamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-butan-2-ylamine can be achieved through several methods. One common approach involves the reductive amination of butan-2-one with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-butan-2-ylamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, butan-2-one and methylamine, are fed into the reactor along with the reducing agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize yield and purity. The product is typically purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-butan-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often performed in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(2R)-butan-2-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (2R)-butan-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

(2R)-butan-2-ylamine can be compared with other secondary amines, such as:

    N-methylbutylamine: Similar structure but with different alkyl groups attached to the nitrogen.

    N-ethylbutylamine: Contains an ethyl group instead of a methyl group.

    N-methylpropylamine: Shorter carbon chain compared to (2R)-butan-2-ylamine.

Uniqueness

The uniqueness of (2R)-butan-2-ylamine lies in its specific stereochemistry and the combination of functional groups, which can impart distinct reactivity and biological activity compared to other secondary amines.

Properties

CAS No.

40916-74-3

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

IUPAC Name

(2R)-N-methylbutan-2-amine

InChI

InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m1/s1

InChI Key

PYFSCIWXNSXGNS-RXMQYKEDSA-N

Isomeric SMILES

CC[C@@H](C)NC

Canonical SMILES

CCC(C)NC

Origin of Product

United States

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